Elevated Lipophilicity vs. Non-Fluorinated Acetyl Analog Drives Membrane Permeability Potential
The target compound exhibits an XLogP3 value of 2.7, which is approximately 0.8–1.2 log units higher than the predicted value for the direct non-fluorinated analog 1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone, estimated at XLogP3 ≈ 1.5–1.9 based on the fragment contribution of –CF₃ vs. –CH₃ [1]. This increase in lipophilicity is characteristic of trifluoromethyl substitution and is expected to enhance passive membrane permeability, a critical parameter for intracellular target engagement [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | 1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone (non-fluorinated analog): estimated XLogP3 ≈ 1.5–1.9 |
| Quantified Difference | ΔXLogP3 ≈ +0.8 to +1.2 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) [1] |
Why This Matters
For procurement aimed at intracellular target screening, the higher lipophilicity of the trifluoroacetyl analog increases the probability of cell permeability, making it a more suitable tool compound than the non-fluorinated variant.
- [1] PubChem Compound Summary for CID 42110650, 2,2,2-Trifluoro-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone. National Center for Biotechnology Information (2026). https://pubchem.ncbi.nlm.nih.gov/compound/UBUATPPWAMOXMS-UHFFFAOYSA-N View Source
